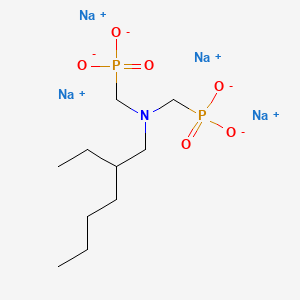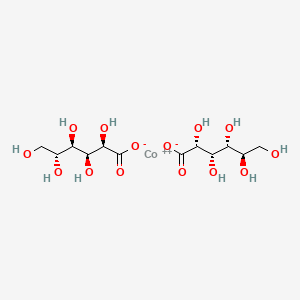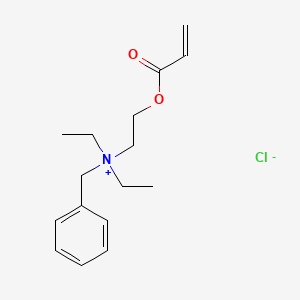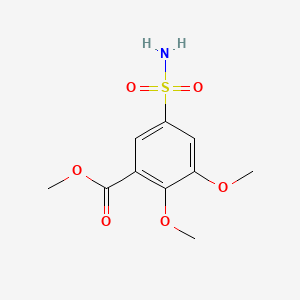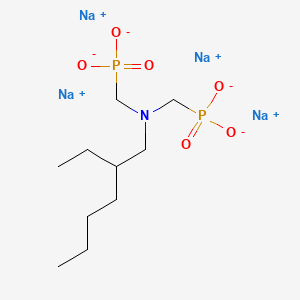
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Phensuximide can be synthesized through various synthetic routes. One common method involves the reaction of succinic anhydride with ammonia to form succinimide, which is then further reacted with phenylmagnesium bromide to yield Phensuximide. Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phensuximide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phensuximide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving succinimide derivatives.
Biology: It is studied for its effects on neuronal activity and its potential neuroprotective properties.
Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant drugs.
Wirkmechanismus
The exact mechanism of action of Phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in the generation of the three-per-second rhythm associated with absence seizures. Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Vergleich Mit ähnlichen Verbindungen
Phensuximide is often compared with other anticonvulsants in the succinimide class, such as Methsuximide and Ethosuximide. While all three compounds are used to treat epilepsy, Phensuximide is unique in its specific efficacy for absence seizures. Methsuximide and Ethosuximide have different pharmacokinetic profiles and may be preferred for different types of seizures.
Similar Compounds
- Methsuximide
- Ethosuximide
Phensuximide stands out due to its specific action on absence seizures and its unique mechanism of action involving cyclic nucleotide accumulation inhibition.
Eigenschaften
CAS-Nummer |
94232-06-1 |
|---|---|
Molekularformel |
C10H21NNa4O6P2 |
Molekulargewicht |
405.18 g/mol |
IUPAC-Name |
tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
FPTUECMJLWWTSF-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


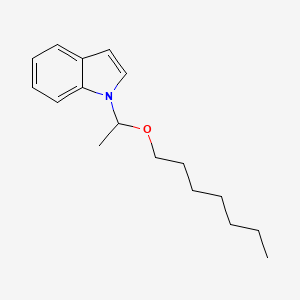
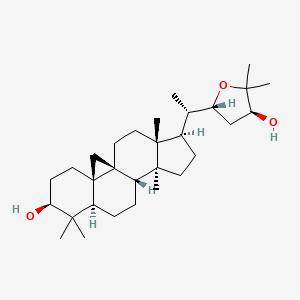

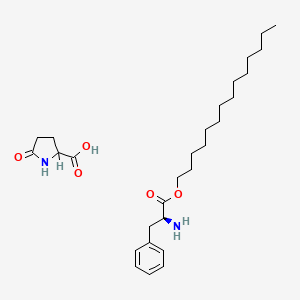

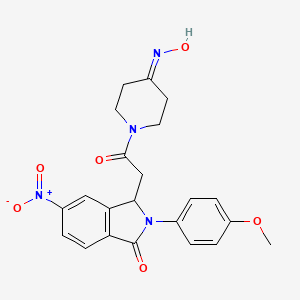
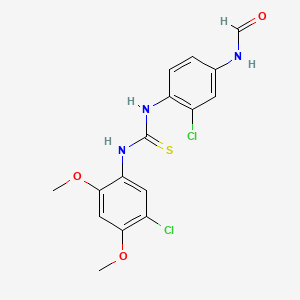

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

